molecular formula C14H14N2O2 B13024150 Methyl 4-methyl-6-(phenylamino)nicotinate

Methyl 4-methyl-6-(phenylamino)nicotinate

Cat. No.: B13024150
M. Wt: 242.27 g/mol
InChI Key: FRMZDMOPEYBJIP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(phenylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(phenylamino)nicotinate typically involves the esterification of 4-methyl-6-(phenylamino)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-methyl-6-(phenylamino)nicotinic acid+methanolacid catalystMethyl 4-methyl-6-(phenylamino)nicotinate+water\text{4-methyl-6-(phenylamino)nicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-methyl-6-(phenylamino)nicotinic acid+methanolacid catalyst​Methyl 4-methyl-6-(phenylamino)nicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(phenylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 4-methyl-6-(phenylamino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

    Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: A related compound with a trifluoromethyl group, used in medicinal chemistry for its unique properties.

Uniqueness

Methyl 4-methyl-6-(phenylamino)nicotinate is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 6-anilino-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18-2)16-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)

InChI Key

FRMZDMOPEYBJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)NC2=CC=CC=C2

Origin of Product

United States

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